molecular formula C9H17ClO3 B12911252 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane CAS No. 105663-76-1

2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane

Katalognummer: B12911252
CAS-Nummer: 105663-76-1
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: YFESXDKHKRYEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane typically involves the reaction of 2-chloroethanol with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities. The compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is unique due to the presence of both a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

105663-76-1

Molekularformel

C9H17ClO3

Molekulargewicht

208.68 g/mol

IUPAC-Name

2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane

InChI

InChI=1S/C9H17ClO3/c1-11-9(12-2)7-4-6-13-8(7)3-5-10/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

YFESXDKHKRYEPU-UHFFFAOYSA-N

Kanonische SMILES

COC(C1CCOC1CCCl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.